molecular formula C6H9ClN2O4S B12811469 4-chlorobenzene-1,3-diamine;sulfuric acid CAS No. 71501-45-6

4-chlorobenzene-1,3-diamine;sulfuric acid

Cat. No.: B12811469
CAS No.: 71501-45-6
M. Wt: 240.67 g/mol
InChI Key: MQCUGDYVDRIJAG-UHFFFAOYSA-N
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Description

4-Chlorobenzene-1,3-diamine; sulfuric acid is a compound that consists of 4-chlorobenzene-1,3-diamine and sulfuric acid. 4-Chlorobenzene-1,3-diamine is an organic compound with the molecular formula C6H7ClN2. It is a derivative of benzene with two amino groups and one chlorine atom attached to the benzene ring. Sulfuric acid, with the molecular formula H2SO4, is a highly corrosive strong mineral acid. The combination of these two compounds forms a complex that is used in various chemical processes and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chlorobenzene-1,3-diamine typically involves the chlorination of 1,3-diaminobenzene. This can be achieved through electrophilic aromatic substitution, where chlorine is introduced to the benzene ring using reagents such as chlorine gas (Cl2) and a catalyst like iron(III) chloride (FeCl3) .

Industrial Production Methods

In an industrial setting, the production of 4-chlorobenzene-1,3-diamine may involve large-scale chlorination processes with controlled reaction conditions to ensure high yield and purity. The reaction is typically carried out in a solvent such as dichloromethane or chloroform, and the product is purified through recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

4-Chlorobenzene-1,3-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydroxide (NaOH) in aqueous solution.

Major Products

    Oxidation: Formation of 4-chloro-1,3-dinitrobenzene.

    Reduction: Formation of 4-chloro-1,3-diaminobenzene.

    Substitution: Formation of 4-amino-1,3-diaminobenzene.

Scientific Research Applications

4-Chlorobenzene-1,3-diamine; sulfuric acid is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-chlorobenzene-1,3-diamine involves its interaction with various molecular targets and pathways. The amino groups can form hydrogen bonds with biological molecules, while the chlorine atom can participate in halogen bonding. These interactions can affect the activity of enzymes and proteins, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

    4-Chlorobenzene-1,2-diamine: Similar structure but with amino groups at different positions on the benzene ring.

    4-Chlorobenzene-1,4-diamine: Similar structure but with amino groups at para positions.

Uniqueness

4-Chlorobenzene-1,3-diamine is unique due to the specific positioning of the amino groups and the chlorine atom, which influences its reactivity and interactions with other molecules. This makes it a valuable compound in various chemical and biological applications .

Properties

CAS No.

71501-45-6

Molecular Formula

C6H9ClN2O4S

Molecular Weight

240.67 g/mol

IUPAC Name

4-chlorobenzene-1,3-diamine;sulfuric acid

InChI

InChI=1S/C6H7ClN2.H2O4S/c7-5-2-1-4(8)3-6(5)9;1-5(2,3)4/h1-3H,8-9H2;(H2,1,2,3,4)

InChI Key

MQCUGDYVDRIJAG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N)N)Cl.OS(=O)(=O)O

Related CAS

68239-80-5
84540-39-6
5131-60-2 (Parent)

Origin of Product

United States

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